N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dimethoxyphenyl group, an ethylsulfonyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with a 2,4-dimethoxyphenyl group using reagents such as 2,4-dimethoxybenzaldehyde.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or phenyl ring are replaced with other groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial RNA polymerase, thereby exerting antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound has a similar phenyl group and shows antiproliferative activity by inhibiting tubulin polymerization.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-5-6-12(11-18)16(19)17-14-8-7-13(22-2)10-15(14)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHPHQYFCCSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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